molecular formula C24H35N5O B2565057 3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide CAS No. 923245-98-1

3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide

Cat. No.: B2565057
CAS No.: 923245-98-1
M. Wt: 409.578
InChI Key: VFPSABXDZHUPAA-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a diethylamino group, and a pyrimidinyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

3-cyclohexyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O/c1-4-29(5-2)22-17-18(3)25-24(28-22)27-21-14-12-20(13-15-21)26-23(30)16-11-19-9-7-6-8-10-19/h12-15,17,19H,4-11,16H2,1-3H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPSABXDZHUPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-[4-(diethylamino)phenyl]propanamide: Shares a similar structure but lacks the pyrimidinyl group.

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Contains a cyclohexyl group and an amide linkage but differs in the aromatic substituents.

Uniqueness

The uniqueness of 3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological pathways relevant to various diseases, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be described by its IUPAC name and structural formula, which emphasizes its cyclohexyl group and the diethylamino-pyrimidine moiety. The molecular formula is C₁₈H₂₃N₅, indicating a complex structure with multiple functional groups that may influence its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For example, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Comparative Antitumor Activity of Pyrimidine Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A10Induces apoptosis
Compound B5Inhibits cell cycle progression
3-Cyclohexyl-N-(4-{...})TBDTBD

Neuropharmacological Effects

The presence of the diethylamino group suggests potential neuropharmacological effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study: Neuropharmacological Screening
In a recent study, a series of diethylamino-substituted compounds were screened for their effects on serotonin and dopamine receptors. The results indicated that some compounds significantly enhanced serotonin receptor activity, suggesting potential antidepressant effects.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of any new pharmacological agent. Preliminary studies suggest that while many pyrimidine derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile for this compound.

Table 2: Toxicity Data from Related Compounds

Compound NameLD50 (mg/kg)Observed Toxicity Effects
Compound A200Mild hepatotoxicity
Compound B150Neurotoxicity at high doses
3-Cyclohexyl-N-(4-{...})TBDTBD

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